

Application Notes and Protocols: 4-Methoxy-2-methylphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylphenylboronic acid

Cat. No.: B1303774

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Introduction

4-Methoxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.^{[1][2]} Its unique structural features, including the methoxy and methyl groups on the phenyl ring, impart specific reactivity and properties that are highly valued in materials science.^[2] This compound is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique for forming carbon-carbon bonds.^{[1][2][3]} These reactions are fundamental to the development of advanced materials with tailored properties for applications in organic electronics, fluorescent sensors, and the synthesis of biologically active molecules.^{[1][4][5]}

Physicochemical Properties of 4-Methoxy-2-methylphenylboronic Acid

Property	Value	Reference
CAS Number	208399-66-0	[5]
Molecular Formula	C8H11BO3	[2][6]
Molecular Weight	165.98 g/mol	[2][5]
Appearance	White solid/powder	[2][5][6]
Melting Point	169-174 °C	[5][6]
Purity	≥95% - 97%	[2][5][7]
InChI Key	AMSQNJCBXQYEX-UHFFFAOYSA-N	[5]
SMILES String	<chem>COc1ccc(B(O)O)c(C)c1</chem>	[5]

Key Applications in Materials Science

The primary application of **4-methoxy-2-methylphenylboronic acid** in materials science is as a reactant in the synthesis of novel organic materials with specific functionalities.[4]

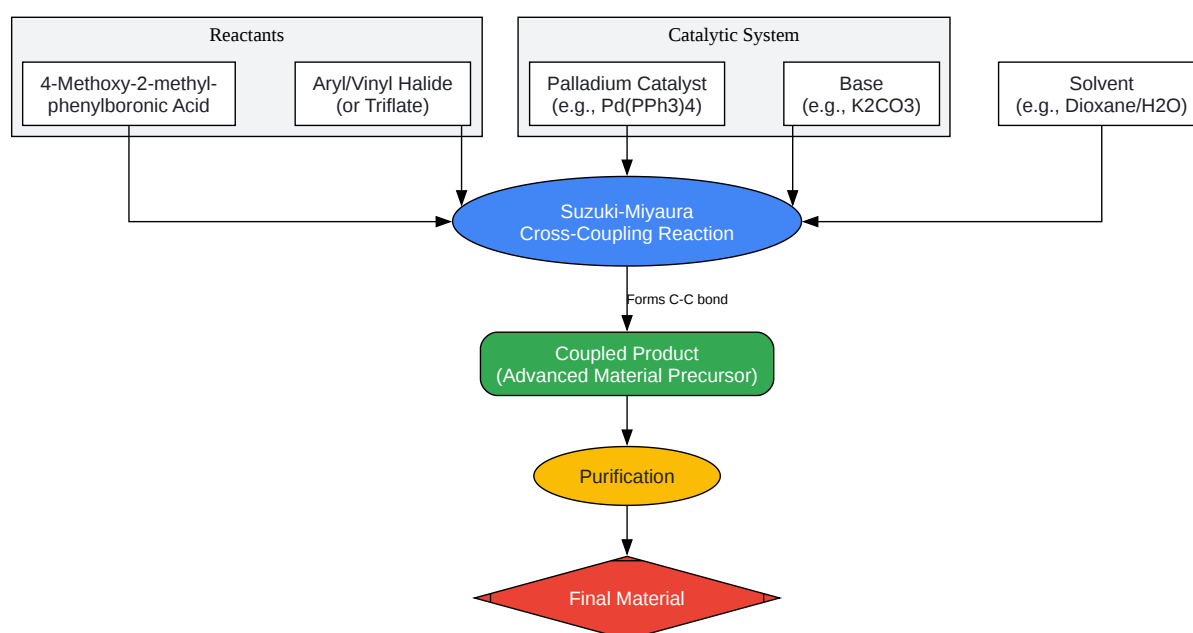
Suzuki-Miyaura Cross-Coupling for Advanced Materials

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds and other conjugated systems that form the backbone of many advanced materials.[3][8] **4-Methoxy-2-methylphenylboronic acid** is an excellent coupling partner in these reactions, allowing for the introduction of the 4-methoxy-2-methylphenyl moiety into a larger molecular framework.[1][2]

This is critical for:

- **Organic Electronics:** Synthesizing organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). The electronic properties of the resulting molecules can be fine-tuned by incorporating this specific boronic acid.[3][9]
- **Polymer Chemistry:** Developing advanced polymers and nanomaterials with specific optical or electronic properties.[10]

- Biologically Active Molecules: Preparing complex molecules that can be used as inhibitors for enzymes like 17 β -hydroxysteroid dehydrogenase Type 2, which has implications in drug development and biomaterials.[5][6]



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General workflow for Suzuki-Miyaura cross-coupling.

Fluorescent Sensors

Boronic acids are known to interact with diols, such as those found in saccharides. This property is exploited to create fluorescent sensors.^[11] By incorporating the **4-methoxy-2-methylphenylboronic acid** moiety into a fluorescent molecule (a fluorophore), a sensor can be designed that changes its fluorescence properties upon binding to a target analyte like glucose.^{[11][12]} This has significant potential in the development of continuous monitoring systems, for example, for glucose in medical diagnostics.^[12] The boronic acid acts as the recognition element, while the fluorophore provides the signal.^{[11][13]}

Synthesis of Axially-Chiral Compounds

This boronic acid is used as a reactant in asymmetric Suzuki coupling reactions to prepare axially-chiral biarylphosphonates.^[5] These chiral compounds are important in catalysis and materials science where specific stereochemistry is required to achieve a desired function. The palladium-catalyzed reaction often employs helically-chiral ligands to control the stereochemical outcome.^[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of **4-methoxy-2-methylphenylboronic acid** with an aryl halide.^[8]

Materials:

- **4-Methoxy-2-methylphenylboronic acid** (1.2 equiv.)
- Aryl halide (e.g., 2-Bromo-4-methylpyridine) (1.0 equiv.)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv.)
- Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
- Inert gas (Nitrogen or Argon)

- Standard oven-dried glassware (e.g., Schlenk flask)

Procedure:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add **4-methoxy-2-methylphenylboronic acid**, the aryl halide, the palladium catalyst, and the base.[8]
- Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]
- Add the degassed solvent mixture via syringe.[8]
- Place the flask in a preheated oil bath and stir the mixture at a temperature between 80-120 °C.[8]
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
- Once the reaction is complete, cool the mixture to room temperature.[8]
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[8]
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]

Protocol 2: Synthesis of 4-Methoxy-2-methylphenylboronic Acid

This protocol describes the synthesis of the title compound from 4-bromo-3-methylanisole.[6]

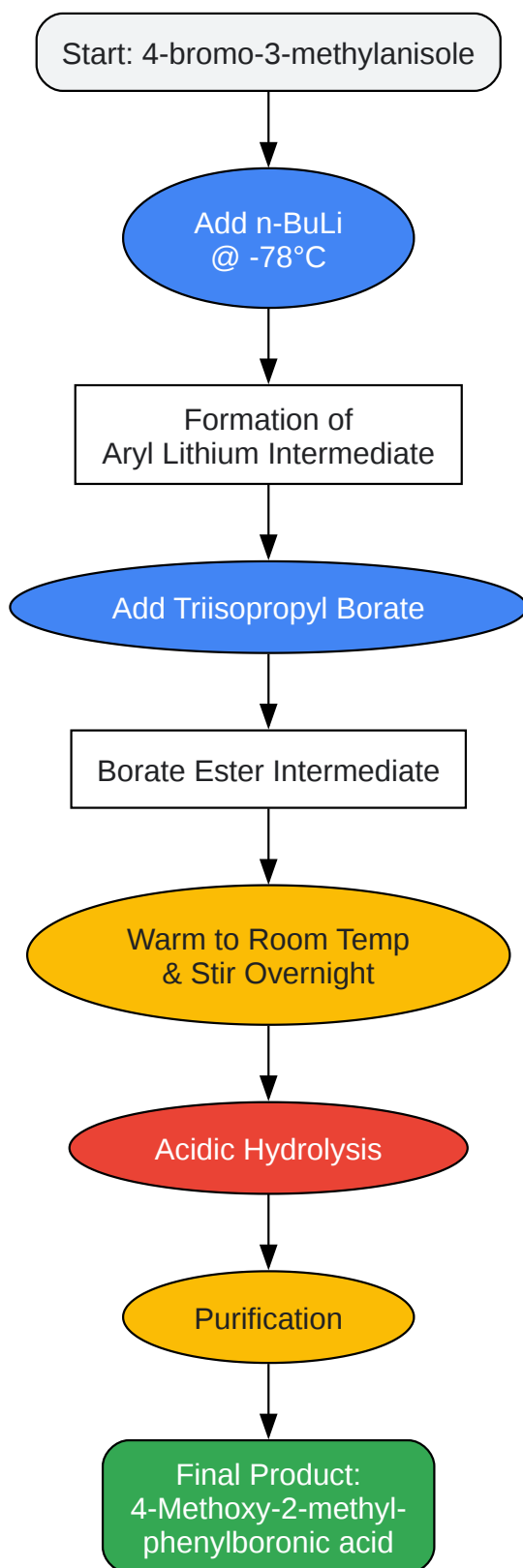
Materials:

- 4-bromo-3-methylanisole (1.0 equiv., e.g., 10 g, 0.050 mol)

- n-butyllithium (1.1 equiv., e.g., 24 mL of 2.5 M solution in hexane, 0.055 mol)
- Triisopropyl borate (5.0 equiv., e.g., 57.7 mL, 0.25 mol)
- Anhydrous solvent (e.g., THF)
- Acid for hydrolysis (e.g., HCl)

Procedure:

- Dissolve 4-bromo-3-methylanisole in an anhydrous solvent in a flask under an inert atmosphere.
- Cool the solution to a low temperature (-78 °C).[6]
- Slowly add n-butyllithium to the reaction mixture to form the aryl lithium intermediate.[6]
- After the addition is complete, add triisopropyl borate to the reaction system.[6]
- Allow the reaction to slowly warm to room temperature and stir overnight.[6]
- Perform an acidic hydrolysis to quench the reaction and precipitate the crude product.[6]
- Purify the crude product to yield **4-methoxy-2-methylphenylboronic acid** as a white solid. A reported yield for this procedure is 69%.[6]



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Workflow for the synthesis of **4-Methoxy-2-methylphenylboronic acid**.

Protocol 3: General Synthesis of Boronic Acid-Containing Fluorescent Probes

This protocol describes a one-step synthesis for preparing fluorescent probes containing a boronic acid moiety.[\[12\]](#)

Materials:

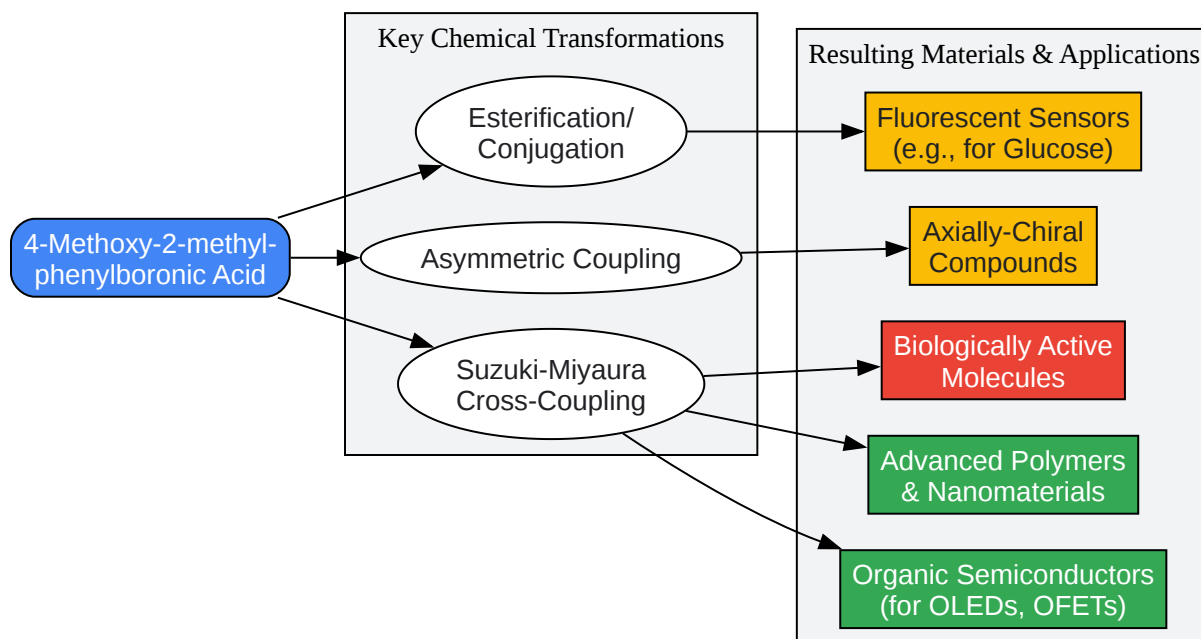
- A fluorescent heterocyclic compound (e.g., 6-methoxyquinoline) (1.0 equiv.)
- A brominated benzyl boronic acid (e.g., p-boronobenzyl bromide) (1.0 equiv.)
- Dry acetonitrile
- Round-bottomed flask with magnetic stirrer

Procedure:

- Dissolve equimolar amounts of the fluorescent heterocycle (e.g., 6-methoxyquinoline) and the corresponding boronobenzyl bromide in dry acetonitrile in a round-bottomed flask.[\[12\]](#)
- Stir the reaction mixture at room temperature.
- Monitor the reaction until completion.
- Upon completion, the product can be isolated and purified using standard techniques, yielding the boronic acid-containing fluorescent probe.[\[12\]](#)

Summary of Applications and Logic

The utility of **4-methoxy-2-methylphenylboronic acid** stems from its ability to participate in powerful bond-forming reactions, leading to a diverse range of materials.



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Relationship between the compound and its applications.

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- To cite this document: BenchChem. [Application Notes and Protocols: 4-Methoxy-2-methylphenylboronic Acid in Materials Science]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303774#application-of-4-methoxy-2-methylphenylboronic-acid-in-materials-science]

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